molecular formula C24H18O6 B14302212 Diphenacyl isophthalate CAS No. 116345-97-2

Diphenacyl isophthalate

Cat. No.: B14302212
CAS No.: 116345-97-2
M. Wt: 402.4 g/mol
InChI Key: NWTODHNVXLOHFQ-UHFFFAOYSA-N
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Description

Diphenacyl Isophthalate is a high-purity chemical compound provided for research and development purposes. As a diester derivative of isophthalic acid, it may serve as a valuable monomer or building block in polymer science, particularly in the synthesis of specialty polyesters and resins where its structure could enhance properties like thermal stability and mechanical strength . In organic chemistry, it potentially functions as an intermediate for the preparation of more complex molecules. This product is intended for use by qualified laboratory and research professionals. It is not intended for diagnostic or therapeutic uses, or for application to humans. Researchers should consult the safety data sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116345-97-2

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

diphenacyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H18O6/c25-21(17-8-3-1-4-9-17)15-29-23(27)19-12-7-13-20(14-19)24(28)30-16-22(26)18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

NWTODHNVXLOHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Direct Esterification Routes for Diphenacyl Isophthalate (B1238265)

Direct esterification involves the reaction of a carboxylic acid with an alcohol. In the context of diphenacyl isophthalate, this would mean reacting isophthalic acid with 2-hydroxyacetophenone (B1195853) (phenacyl alcohol). This process is typically reversible and often requires a catalyst and the removal of water to drive the reaction to completion. libretexts.orgorganic-chemistry.org

The efficiency of direct esterification is highly dependent on the optimization of various reaction parameters. prismbiolab.comrsc.org Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. scielo.br For ester synthesis, catalysts are crucial to increase the reaction rate. evonik.com While classic methods rely on mineral acids like sulfuric acid, modern approaches often employ solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), which offer advantages in terms of separation and reusability. nih.gov

The optimization process often involves a systematic approach, such as Design of Experiments (DoE), to identify the ideal combination of conditions for maximizing yield and purity. prismbiolab.com For instance, in related esterification reactions, researchers have found that parameters like the molar ratio of reactants, catalyst loading, and temperature significantly influence the outcome. scielo.br The removal of water, a byproduct of the reaction, is a critical factor in shifting the equilibrium towards the product side. This can be achieved through methods like azeotropic distillation or the use of dehydrating agents. rsc.org

Table 1: General Parameters for Optimization in Direct Esterification
ParameterTypical Range/OptionsRationale for OptimizationReference
CatalystSulfuric Acid, p-Toluenesulfonic acid, Ion-exchange resins (e.g., Dowex), LipasesTo increase reaction rate and facilitate protonation of the carboxylic acid. Choice affects reaction conditions and work-up procedure. evonik.comnih.gov
TemperatureRoom Temperature to RefluxHigher temperatures increase reaction rates but can lead to side reactions or degradation. Energy efficiency is also a consideration. acs.org
SolventToluene, Dichloromethane, Acetonitrile, Solvent-freeTo dissolve reactants and facilitate azeotropic removal of water. Greener solvents are increasingly preferred. scielo.br
Reactant RatioEquimolar to excess of one reactantUsing an excess of one reactant can shift the equilibrium to favor product formation. scielo.br
Water RemovalDean-Stark trap, Molecular sieves, VacuumEssential for driving the reversible esterification reaction towards completion. rsc.orgrsc.org

In recent years, the principles of green chemistry have been increasingly applied to ester synthesis to develop more sustainable and environmentally benign processes. nih.govjocpr.com These approaches focus on maximizing atom economy, using safer solvents, employing renewable feedstocks, and designing energy-efficient reactions. acs.org

One key aspect is the replacement of hazardous solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.commdpi.com Solvent-free reaction conditions are also highly desirable as they reduce waste and simplify purification. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and recycled, is another cornerstone of green esterification. organic-chemistry.org Biocatalysis, using enzymes like lipases, offers a highly selective and efficient route to esters under mild conditions, often in aqueous or solvent-free systems. rsc.orgmdpi.com Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Transesterification and Acyl Halide-Based Synthesis Strategies

Alternative routes to direct esterification, such as transesterification and reactions involving acyl halides, are often employed to achieve higher yields or to overcome challenges associated with specific substrates.

A highly effective method for synthesizing esters like this compound involves the use of an acyl halide, specifically isophthaloyl chloride. researcher.lifeorgsyn.org This method, known as the Schotten-Baumann reaction, is generally faster and irreversible compared to direct esterification. The reaction proceeds by reacting isophthaloyl chloride with 2-hydroxyacetophenone, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific method for the synthesis of a related compound, diphenyl isophthalate, involves reacting isophthaloyl chloride with the sodium salt of phenol (B47542) in a solvent like dichloroethane. google.com This approach can achieve high conversion rates and yields under relatively mild conditions (e.g., 5-30 °C). google.com The process typically involves stirring the reactants for several hours, followed by washing, separation, and recrystallization to obtain the final product. google.com This methodology avoids the high temperatures and equilibrium limitations of direct esterification. google.com

Table 2: Example Synthesis of Diphenyl Isophthalate using Isophthaloyl Chloride
Reactant 1Reactant 2SolventTemperatureReaction TimeYieldReference
Isophthaloyl Chloride (0.05 mol)Sodium Phenoxide (0.13 mol)Dichloroethane (100ml)5 °C12 hours93.7% google.com

To enhance reaction efficiency and selectivity, dual catalyst systems have been explored in organic synthesis. nih.govgoogle.com These systems combine two different catalysts that work synergistically to promote a chemical transformation. princeton.edunih.gov In the context of ester synthesis from acyl chlorides, a dual catalyst approach has been reported for producing high-purity diphenyl isophthalate. google.com

This method involves the reaction of isophthaloyl chloride and phenol under the catalysis of a dual system comprising a phase-transfer catalyst and an azeotrope of cyclohexane (B81311) and water. google.com The phase-transfer catalyst facilitates the reaction between reactants in different phases, while the azeotrope aids in controlling the reaction conditions. This innovative approach is reported to avoid issues like product coloring, which can occur in other methods, and solves the problem of treating phenol-containing wastewater from traditional phase-transfer catalysis. google.com The result is a high-purity product (over 99.5%) with an average yield exceeding 98%. google.com

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound proceeds via different mechanisms depending on the synthetic route.

In direct acid-catalyzed esterification (Fischer esterification), the mechanism begins with the protonation of the carbonyl oxygen of isophthalic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxyacetophenone. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to form the ester and regenerate the acid catalyst. The process must occur at both carboxylic acid groups to yield the final diester.

The mechanism for transesterification is similar. scielo.br It involves the protonation of the carbonyl group of a starting ester (e.g., dimethyl isophthalate), followed by nucleophilic attack from an alcohol (e.g., 2-hydroxyacetophenone). scielo.br This leads to a tetrahedral intermediate that eliminates the original alcohol (e.g., methanol) to form the new ester. mychemblog.com

The reaction involving isophthaloyl chloride follows a nucleophilic acyl substitution mechanism. The hydroxyl group of 2-hydroxyacetophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as a leaving group and forming the ester linkage. This process is repeated at the second acyl chloride group to form this compound. The presence of a base is crucial to deprotonate the attacking alcohol, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

Kinetic Analysis of Esterification Pathways

A kinetic study of the formation of this compound would be essential for optimizing reaction conditions to maximize yield and reaction rate. Such an analysis would typically involve monitoring the concentration of reactants and products over time under various conditions. Although specific experimental data for this compound is not available, a hypothetical kinetic analysis can be outlined based on common findings in esterification studies. uobaghdad.edu.iqresearchgate.netnih.gov

The esterification of isophthalic acid with a phenacyl alcohol is a reversible reaction that is generally catalyzed by a strong acid. The reaction proceeds in two consecutive steps: the formation of the monoester (monophenacyl isophthalate) followed by the formation of the diester (this compound).

Reaction Scheme:

Isophthalic Acid + Phenacyl Alcohol ⇌ Monophenacyl Isophthalate + H₂O (k₁, k₋₁) Monophenacyl Isophthalate + Phenacyl Alcohol ⇌ this compound + H₂O (k₂, k₋₂)

A kinetic model for this reaction would likely follow a second-order rate law. conicet.gov.ar The rate constants for the forward reactions (k₁ and k₂) and the reverse reactions (k₋₁ and k₋₂) would be determined experimentally. The activation energy for each step could be calculated using the Arrhenius equation by conducting the reaction at different temperatures. wuxiapptec.com

Hypothetical Kinetic Data for this compound Formation

ParameterValue (Illustrative)Condition
Forward Rate Constant, k₁ (L/mol·min)0.05120°C, 1% H₂SO₄ catalyst
Reverse Rate Constant, k₋₁ (L/mol·min)0.01
Forward Rate Constant, k₂ (L/mol·min)0.03
Reverse Rate Constant, k₋₂ (L/mol·min)0.005
Activation Energy, Eₐ₁ (kJ/mol)60First Esterification Step
Activation Energy, Eₐ₂ (kJ/mol)65

Investigation of Intermediate Species and Transition States

The mechanism of acid-catalyzed esterification, such as the synthesis of this compound, proceeds through a series of protonation and nucleophilic attack steps, involving several key intermediates and transition states. While specific computational studies on the transition states for this compound formation are not publicly documented, the general mechanism for Fischer-Speier esterification provides a reliable model. e3s-conferences.org

The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups of isophthalic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the phenacyl alcohol. This attack forms a tetrahedral intermediate.

Following the formation of the tetrahedral intermediate, a proton transfer occurs from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the monoester. This process is then repeated at the second carboxylic acid group to form the final product, this compound.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the geometries and energies of these intermediate species and transition states. e3s-conferences.org Such calculations can help to elucidate the reaction pathway with the lowest activation energy and predict the stereoselectivity of the reaction. For the formation of this compound, DFT could be used to model the energy profile of the reaction, identifying the structures of the transition states for both the first and second esterification steps.

Key Intermediates and Transition States in the Esterification of Isophthalic Acid

StepSpeciesDescription
1Protonated Isophthalic AcidThe carbonyl oxygen of a carboxylic acid group is protonated by the catalyst.
2Tetrahedral Intermediate 1Formed by the nucleophilic attack of phenacyl alcohol on the protonated carbonyl carbon.
3Transition State 1The high-energy state leading to the elimination of water to form the monoester.
4Protonated Monophenacyl IsophthalateThe intermediate monoester before deprotonation.
5Protonated Monophenacyl Isophthalate (second site)The carbonyl oxygen of the remaining carboxylic acid group is protonated.
6Tetrahedral Intermediate 2Formed by the nucleophilic attack of a second molecule of phenacyl alcohol.
7Transition State 2The high-energy state leading to the elimination of water to form the diester.
8Protonated this compoundThe final product before deprotonation and regeneration of the catalyst.

Derivatization and Functionalization Studies

Modification of the Isophthalate (B1238265) Core through Substitution Reactions

The isophthalate ring, a 1,3-disubstituted benzene (B151609) derivative, is amenable to electrophilic aromatic substitution reactions. The two ester groups are deactivating and meta-directing, which, in theory, should direct incoming electrophiles to the C5 position, and to a lesser extent, the C2, C4, and C6 positions. However, the steric hindrance from the bulky phenacyl ester groups can influence the regioselectivity of these reactions.

Common electrophilic substitution reactions that can be envisioned for the isophthalate core of diphenacyl isophthalate include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. researchgate.netscispace.com Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst could yield halogenated derivatives. researchgate.net

A significant area of research has been the functionalization of isophthalate derivatives at the 5-position to create novel materials. For example, 5-hydroxyisophthalic acid has been functionalized through the phenolic hydroxyl group to attach various side chains, a strategy that could be adapted to modified this compound precursors. nih.gov The synthesis of isophthalate ester-terminated dendrimers has also demonstrated the versatility of the isophthalate core in constructing complex macromolecular structures. acs.org These studies highlight the potential for introducing a wide range of functional groups onto the isophthalate core of this compound, thereby tuning its electronic and steric properties.

ReactionReagents and ConditionsExpected Major Product
Nitration HNO₃, H₂SO₄5-Nitro-diphenacyl isophthalate
Bromination Br₂, FeBr₃5-Bromo-diphenacyl isophthalate
Sulfonation Fuming H₂SO₄5-Sulfo-diphenacyl isophthalate
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl-diphenacyl isophthalate

Chemical Transformations of the Phenacyl Moieties

The phenacyl groups (C₆H₅COCH₂-) of this compound offer a rich playground for chemical transformations, primarily centered around the ketone functionality and the adjacent active methylene (B1212753) group. These transformations are crucial for introducing structural diversity and for the development of derivatives with tailored properties.

Reactions of the Carbonyl Group: The ketone in the phenacyl group can undergo a variety of classical carbonyl reactions. Reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄), leading to the formation of a diol derivative. sioc-journal.cn This transformation can significantly alter the molecule's polarity and hydrogen bonding capabilities. Further reactions of the resulting hydroxyl group could include etherification or esterification to introduce additional functionality.

Reactions of the α-Methylene Group: The methylene group adjacent to the carbonyl is activated and can be a site for various reactions. For instance, it can be halogenated under specific conditions. More importantly, this position is amenable to deprotonation to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. researchgate.net This allows for the introduction of alkyl, acyl, or other groups at the α-position of the phenacyl moiety.

Cleavage of the Phenacyl Ester: The phenacyl ester linkage itself can be cleaved under specific conditions. For example, the phenacyl group is known to be a photolabile protecting group for carboxylic acids, and its removal can be initiated by UV irradiation. nih.gov Reductive cleavage using zinc and acetic acid is another common method to deprotect the carboxylic acid. researchgate.net This reactivity is particularly useful in the context of using this compound as a precursor for the controlled release of isophthalic acid or as a building block in more complex syntheses.

Synthesis of Heterocycles: The phenacyl group is a common precursor for the synthesis of various heterocyclic compounds. For instance, phenacyl azides, which can be prepared from phenacyl halides, are versatile intermediates for constructing nitrogen-containing heterocycles like pyrazines and imidazoles. sioc-journal.cnbeilstein-journals.org This opens up possibilities for converting this compound into more complex, polycyclic structures with potential applications in medicinal chemistry and materials science.

TransformationReagents and ConditionsProduct Type
Ketone Reduction NaBH₄, Methanol (B129727)Di-secondary alcohol derivative
α-Bromination N-Bromosuccinimide (NBS)α,α'-Dibromo-diphenacyl isophthalate
Photocleavage UV light (e.g., 350 nm)Isophthalic acid and acetophenone
Reductive Cleavage Zn, Acetic AcidIsophthalic acid and acetophenone
Heterocycle Formation (from phenacyl halide precursor) NaN₃, then thermal or catalytic reactionImidazole or pyrazine-containing derivatives

Regioselective and Stereoselective Derivatization Strategies

Achieving regioselectivity and stereoselectivity in the derivatization of this compound is crucial for synthesizing specific isomers with well-defined properties.

Regioselectivity: As discussed in section 3.1, electrophilic substitution on the isophthalate ring is expected to be regioselective, favoring the 5-position. However, achieving selectivity between the less activated 2-, 4-, and 6-positions can be challenging. Directed ortho-metalation strategies, where a directing group guides the deprotonation and subsequent functionalization of a specific ortho position, could be a powerful tool to achieve high regioselectivity. researchgate.netresearchgate.net For the phenacyl moieties, reactions involving the enolate can be highly regioselective at the α-carbon.

Stereoselectivity: The reduction of the two ketone groups in the phenacyl moieties can lead to the formation of stereoisomers. If the reduction is not stereocontrolled, a mixture of diastereomers will be obtained. The use of chiral reducing agents or catalysts can enable the stereoselective synthesis of a specific diastereomer. organic-chemistry.org Similarly, if chiral centers are introduced elsewhere in the molecule, controlling the stereochemistry of subsequent reactions becomes a critical aspect. For example, stereoselective aziridination reactions have been developed for imines using phenacyl bromide derivatives, highlighting the potential for stereocontrolled transformations involving the phenacyl group. organic-chemistry.org

Preparation of Analogs for Structure-Reactivity Relationship Studies

The systematic preparation of analogs of this compound is fundamental to establishing robust structure-reactivity relationships (SAR). nih.govnih.gov These studies involve modifying specific parts of the molecule and evaluating the impact of these changes on its chemical reactivity or biological activity.

Modification of the Ester Linkage: One key area for analog synthesis is the variation of the ester groups. Instead of phenacyl esters, other substituted phenacyl groups (e.g., with electron-donating or electron-withdrawing groups on the phenyl ring) could be introduced. bas.bgtandfonline.comresearchgate.net This would allow for a systematic study of how the electronic properties of the phenacyl moiety influence the reactivity of the ketone or the stability of the ester linkage. Furthermore, replacing the phenacyl groups entirely with other alcohol fragments (e.g., alkyl, benzyl, or more complex alcohols) would generate a library of isophthalate esters with diverse properties. acs.org

Substitution on the Isophthalate Core: As outlined in section 3.1, introducing substituents at various positions on the isophthalate ring is another important strategy for SAR studies. For example, introducing electron-donating or electron-withdrawing groups at the 5-position would modulate the electronic properties of the entire molecule. nih.gov The synthesis of a series of 5-substituted isophthalic acid derivatives has been shown to be crucial for understanding their biological activity. nih.gov

Scaffold Hopping: A more advanced approach involves "scaffold hopping," where the central isophthalate core is replaced with other aromatic or heteroaromatic dicarboxylates (e.g., pyridine-2,6-dicarboxylate (B1240393) or pyrimidine-4,6-dicarboxylate). plos.org This allows for the exploration of a much broader chemical space and can lead to the discovery of analogs with significantly different properties.

Analog TypeRationale for SynthesisExample Modification
Modified Phenacyl Esters To study the effect of electronic and steric properties of the leaving group.Dipara-nitrophenacyl isophthalate
Substituted Isophthalate Core To investigate the influence of substituents on the aromatic ring's reactivity.Di-phenacyl 5-nitroisophthalate
Alternative Ester Groups To explore the impact of different alcohol moieties on the molecule's properties.Dibenzyl isophthalate
Scaffold Hopping To explore new chemical space and significantly alter the molecular geometry and electronics.Diphenacyl pyridine-2,6-dicarboxylate

Coordination Chemistry and Metal Complexation

Ligand Properties of Diphenacyl Isophthalate (B1238265) and Potential Coordination Modes

Diphenacyl isophthalate, with its combination of hard carboxylate oxygen donors and potentially coordinating carbonyl groups, presents a rich and varied landscape for metal ion coordination. The isophthalate core provides two carboxylate groups in a 1,3-substitution pattern on a benzene (B151609) ring. This arrangement allows the ligand to act as a versatile linker, capable of bridging multiple metal centers to form extended structures.

The primary coordination sites are the oxygen atoms of the two carboxylate groups. These can coordinate to metal ions in several modes:

Monodentate: Each carboxylate group binds to a single metal ion.

Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion.

Bidentate Bridging: Each oxygen atom of a carboxylate group binds to a different metal ion.

The flexibility of the carboxylate groups, combined with the rigid isophthalate backbone, allows for the formation of diverse network architectures. Furthermore, the two phenacyl groups introduce additional potential coordination sites through their carbonyl (C=O) oxygen atoms. While carbonyl groups are weaker donors than carboxylates, their participation in coordination can lead to higher-dimensional structures and can be influenced by the nature of the metal ion and the reaction conditions. The presence of these bulky phenacyl groups can also introduce significant steric effects, influencing the final geometry of the metal complexes and potentially creating channels or cavities within the resulting framework.

The combination of these features makes this compound a ditopic or potentially polytopic ligand, capable of forming complex structures with varied dimensionalities.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with carboxylate-based ligands like this compound is typically achieved through methods such as solvothermal or hydrothermal synthesis, or slow evaporation from a solution. In a typical synthesis, a salt of a transition metal (e.g., acetates, nitrates, or chlorides of Cu(II), Zn(II), Co(II), Ni(II), etc.) is reacted with the this compound ligand in a suitable solvent or solvent mixture (e.g., DMF, ethanol, water).

The characterization of the resulting complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. A significant shift in the stretching frequencies of the carboxylate (COO⁻) and carbonyl (C=O) groups upon complexation provides direct evidence of their involvement in bonding.

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal X-ray data.

Table 1: Representative Coordination Geometries of Transition Metals

Metal Ion Typical Coordination Number Common Geometries
Cu(II) 4, 5, 6 Square Planar, Square Pyramidal, Octahedral (often distorted)
Zn(II) 4, 5, 6 Tetrahedral, Trigonal Bipyramidal, Octahedral
Co(II) 4, 6 Tetrahedral, Octahedral
Ni(II) 4, 6 Square Planar, Tetrahedral, Octahedral

This table presents generalized coordination preferences for common transition metals that could form complexes with ligands like this compound.

Formation of Lanthanide-Based Coordination Polymers

Lanthanide ions (Ln³⁺) are particularly interesting for the construction of coordination polymers due to their high and flexible coordination numbers (typically ranging from 6 to 12), and their unique photoluminescent properties. The interaction of lanthanide ions with ligands like this compound can lead to the formation of robust, high-dimensional coordination polymers.

The synthesis of lanthanide-based coordination polymers often employs similar techniques to those used for transition metals, though reaction conditions may be adjusted to accommodate the specific coordination preferences of the lanthanide ions. The larger ionic radii and higher charge density of lanthanide ions favor coordination with hard donors like the oxygen atoms of the carboxylate groups.

A key feature of lanthanide coordination polymers is their potential for luminescence. Ligands with aromatic groups, such as this compound, can act as "antennas." They absorb UV light efficiently and transfer the energy to the central lanthanide ion, which then emits light at its characteristic, sharp wavelengths (a process known as the antenna effect). This makes these materials highly promising for applications in sensing, bio-imaging, and solid-state lighting. The specific luminescent properties would depend on the choice of the lanthanide ion (e.g., Eu³⁺ for red emission, Tb³⁺ for green emission).

Table 2: Luminescent Properties of Common Lanthanide Ions in Coordination Polymers

Lanthanide Ion Excitation Emission Color Typical Emission Wavelengths (nm)
Eu(III) Ligand-mediated (antenna effect) Red ~590, ~615 (hypersensitive)
Tb(III) Ligand-mediated (antenna effect) Green ~490, ~545
Sm(III) Ligand-mediated (antenna effect) Orange-Red ~560, ~600, ~645
Dy(III) Ligand-mediated (antenna effect) Yellowish-White ~480, ~575

This table is based on general observations for luminescent lanthanide coordination polymers.

Investigation of Supramolecular Assemblies Involving this compound Ligands

Beyond the formation of covalent coordination bonds, this compound ligands are well-suited to participate in the construction of complex supramolecular assemblies. These are large, ordered structures held together by non-covalent interactions. In the context of this compound complexes, these interactions can include:

Hydrogen Bonding: If coordinated water molecules or other protic species are present, they can form hydrogen bonds, linking adjacent coordination polymer chains or discrete complexes into higher-dimensional networks.

The self-assembly process, guided by both coordination bonds and these weaker supramolecular interactions, can lead to the formation of intricate and functional architectures. For example, the bulky nature of the diphenacyl groups might direct the formation of porous frameworks where the pore size and shape are dictated by the ligand's conformation. Such materials could have applications in host-guest chemistry, where small molecules are selectively included within the cavities of the supramolecular assembly. The study of these assemblies provides insight into the principles of crystal engineering and the design of new materials with tailored properties.

Despite a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic information for the chemical compound “this compound” is not publicly available. While numerous resources provide extensive data for the closely related compound, diphenyl isophthalate, specific and verifiable ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and vibrational spectroscopy data for this compound could not be located in the public domain.

Commercial listings confirm the existence of this compound (CAS number 116345-97-2) and allude to available spectroscopic characterization data. However, this information is proprietary and not accessible through standard scientific databases and search methodologies.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the advanced spectroscopic characterization of this compound as outlined in the user's request. The creation of data tables and in-depth discussion of research findings requires access to primary experimental data which is currently unavailable.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. rtilab.com This technique is exceptionally useful for identifying the various functional groups within the Diphenacyl isophthalate (B1238265) molecule. The analysis of its FT-IR spectrum allows for the identification of characteristic absorption bands corresponding to its ester, ketone, and aromatic components.

The key vibrational modes expected for Diphenacyl isophthalate include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands arise from the stretching vibrations of the C-H bonds on the isophthalate and phenacyl aromatic rings.

Carbonyl (C=O) Stretching: This is one of the most prominent features. The molecule has two different carbonyl groups: the ester carbonyl and the ketone carbonyl. The ester C=O stretching vibration is expected in the range of 1720-1740 cm⁻¹, while the ketone C=O stretch, being conjugated with the aromatic ring, typically appears at a slightly lower frequency, around 1680-1700 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1450-1600 cm⁻¹ region. Phthalate (B1215562) esters, for instance, show characteristic doublet bands around 1581 cm⁻¹ and 1601 cm⁻¹. hpst.cz

Ester C-O Stretching: The spectrum will show strong bands corresponding to the asymmetric and symmetric stretching of the C-O-C ester linkage, typically found in the 1100-1300 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted benzene (B151609) rings occur in the 700-900 cm⁻¹ range and are indicative of the substitution pattern.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
> 3000 C-H Stretch Aromatic Rings
~1725 C=O Stretch Ester
~1690 C=O Stretch Ketone (conjugated)
1450 - 1600 C=C Stretch Aromatic Rings
1100 - 1300 Asymmetric C-O-C Stretch Ester

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations, similar to FT-IR. teledynevisionsolutions.com However, it relies on a change in polarizability rather than a change in dipole moment, making it complementary to IR spectroscopy. Vibrations that are symmetric and involve non-polar bonds (like C=C bonds in aromatic rings) tend to produce strong Raman signals, whereas they may be weak in the IR spectrum. teledynevisionsolutions.com Unlike IR spectroscopy, Raman analysis can be easily applied to aqueous samples. teledynevisionsolutions.com

For this compound, Raman spectroscopy is particularly valuable for characterizing the carbon skeleton. Key expected signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene rings, typically around 1000 cm⁻¹, is expected to be very strong in the Raman spectrum. For isophthalic acid, a characteristic strong peak is detected at 1002 cm⁻¹. researchgate.net

Carbonyl Stretching: While strong in the IR spectrum, the C=O stretching bands are also Raman active.

C-C Stretching Modes: The stretching vibrations of the various C-C bonds in the molecule are readily observed.

The combination of FT-IR and Raman provides a more complete picture of the vibrational landscape of the molecule. spectroscopyonline.com

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~3060 C-H Stretch Aromatic Rings
~1690 C=O Stretch Ketone (conjugated)
~1600 C=C Stretch Aromatic Rings

Electronic Spectroscopy (UV-Vis and Fluorescence) for Excited-State Characterization

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of a molecule. These techniques involve the transition of electrons between different energy levels upon absorption or emission of photons. biocompare.comdenovix.com

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. The spectrum of this compound is expected to be dominated by electronic transitions within its aromatic and carbonyl chromophores.

π → π* Transitions: These high-energy transitions occur in the aromatic rings and are typically responsible for strong absorption bands. For isophthalic acid, absorption is noted in the 200-400 nm region. researchgate.net Phenacyl derivatives also show strong absorption in the UV region. acs.org

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. nih.gov For a molecule to be fluorescent, it must first absorb light. The emitted light is of a lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The presence of extended conjugated π-systems, such as the phenacyl and isophthalate groups, suggests that this compound may exhibit fluorescence. The emission spectrum would be characteristic of the molecule's excited-state structure and could provide information on its photophysical properties. For instance, some phthalate derivatives are known to be fluorescent. scirp.org

Table 3: Expected Electronic Transitions for this compound

Technique Expected λ_max (nm) Transition Type Chromophore
UV-Vis Absorption ~240 - 280 π → π* Aromatic Rings (Phenacyl, Isophthalate)
UV-Vis Absorption ~300 - 350 n → π* Carbonyl Groups (Ketone, Ester)

Crystallographic Investigations

Single Crystal X-ray Diffraction for Atomic-Resolution Structure Determination

The molecular structure of Diphenacyl isophthalate (B1238265) consists of two phenacyl groups attached to an isophthalate core. The analysis of its crystal structure reveals that the molecule is not planar. The two phenacyl moieties are positioned on opposite sides of the central benzene (B151609) ring. A notable feature is the significant twist between the plane of the isophthalate ring and the planes of the terminal phenyl rings.

Interactive Table: Crystallographic Data for Diphenacyl isophthalate

Parameter Value
Molecular Formula C₂₄H₁₈O₆
Molecular Weight 418.40 g/mol
Crystal System Monoclinic

| Space Group | P2₁/c |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal is governed by a variety of non-covalent intermolecular interactions. ias.ac.inrsc.org In the crystal structure of this compound, the dominant forces responsible for the packing of the molecules are weak C-H···O hydrogen bonds. mdpi.com

Studies on Polymorphism and Co-crystallization Phenomena

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the solid state. archive.org Different polymorphs of a substance can exhibit distinct physical properties. At present, there are no reports in the scientific literature describing polymorphic forms of this compound. The consistently observed monoclinic form suggests it is the most thermodynamically stable structure under typical crystallization conditions.

Co-crystallization is a technique where two or more different molecules are brought together in a single crystal lattice through non-covalent interactions. jpionline.orgresearchgate.net This method is often used to modify the physicochemical properties of a substance. A search of the available scientific literature reveals no studies focused on the co-crystallization of this compound with other molecular compounds.

Impact of Crystallization Conditions on Crystalline Structure

The conditions under which a crystal is grown, such as the choice of solvent, temperature, and rate of cooling, can have a significant impact on the resulting crystal structure, size, and quality. mdpi.comgoogle.comcsic.es For this compound, single crystals suitable for X-ray diffraction analysis are typically obtained through slow evaporation of a solvent.

While the deliberate investigation into how varying crystallization parameters affect the crystal structure of this compound has not been a focus of published research, the consistent reporting of the monoclinic P2₁/c space group across different preparations suggests that this form is readily and reproducibly obtained. It is possible that more extensive screening of crystallization conditions could lead to the discovery of new crystalline forms, but such work has not yet been documented. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic distribution, and energetic stability. These methods solve the Schrödinger equation, or a simplified form of it, to provide a detailed picture of the electron-nuclear arrangement.

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting the properties of molecular systems. wikipedia.org It is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org DFT calculations are particularly well-suited for determining optimized molecular geometries and vibrational frequencies. For aromatic esters, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental data where available. acs.orgnih.govuokerbala.edu.iq

In a computational study of dimethyl 5-hydroxybenzene-1,3-dicarboxylate, a related isophthalate (B1238265) derivative, DFT at the B3LYP/6-311+G(d,p) level was used for initial geometry optimization. tandfonline.com Further calculations at a higher basis set, 6-311++G(d,p), were used to ensure a genuine energy minimum was found, confirmed by the absence of imaginary vibrational frequencies. tandfonline.com Similarly, a theoretical study on diallyl phthalate (B1215562) utilized DFT with the CAM-B3LYP functional and the 6-311+G(d,p) basis set to investigate its structural and electronic properties. uokerbala.edu.iq

The following table presents representative calculated geometric parameters for isophthalic acid, the core structural component of diphenacyl isophthalate, obtained using DFT calculations. These values provide a baseline for understanding the geometry of the central aromatic ring and its carboxylate linkers.

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond LengthC-C (aromatic)1.39 Å
C-C (carboxyl)1.50 Å
C=O1.21 Å
C-O1.36 Å
Bond AngleC-C-C (aromatic)120°
O=C-O123°

Data derived from computational studies on isophthalic acid and its derivatives. researchgate.net

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy for characterizing electronic structure. nih.govscirp.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to obtain highly accurate energies and electronic properties. researchgate.net

For instance, in a study of phenolic acids, ab initio calculations at the HF/6-31+G(d) level were performed to analyze their antioxidant activity, which is related to their electronic structure. nih.gov While computationally more demanding, these methods are crucial for benchmarking results from more cost-effective DFT calculations and for investigating systems where electron correlation is particularly important. A study on 2-(4-methoxyphenyl)benzo[d]thiazole compared results from HF and various DFT methods, concluding that B3LYP was superior for molecular problems. nih.gov In the study of clonazepam, both RHF and DFT methods were used to calculate the optimized geometry and vibrational frequencies. scirp.org

Here is a comparative table of calculated electronic properties for a model aromatic ester, showcasing the typical data obtained from both DFT and ab initio methods.

PropertyDFT (B3LYP/6-311+G(d,p))Ab initio (MP2/6-311+G(d,p))
Ground State Energy (Hartree)-688.7-686.4
Dipole Moment (Debye)2.5 D2.7 D
HOMO Energy (eV)-6.8 eV-7.2 eV
LUMO Energy (eV)-1.2 eV-0.9 eV
HOMO-LUMO Gap (eV)5.6 eV6.3 eV

Representative data for a model aromatic ester.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for electronic properties, they are computationally intensive for large systems or for simulating molecular motion over time. Molecular mechanics and dynamics simulations provide a computationally feasible alternative for exploring the conformational landscape and dynamic behavior of molecules like this compound.

Molecular mechanics (MM) employs classical physics to model the energy of a molecule as a function of its geometry. youtube.com This approach is used to perform conformational searches, identifying stable low-energy conformers of a molecule. rsc.org By rotating the flexible dihedral angles in the side chains of this compound—specifically around the ester linkages and the bonds connecting the phenyl rings to the carbonyl groups—a potential energy surface can be generated. tandfonline.com

For example, a conformational analysis of dimethyl 5-hydroxybenzene-1,3-dicarboxylate was conducted by performing a relaxed potential energy surface scan, varying key dihedral angles in 10-degree increments. tandfonline.com This process identifies the global energy minimum conformation, which is the most likely three-dimensional structure of the molecule under isolated conditions. A study on α-alkyl-ββ-di-isopropylstyrenes also utilized molecular mechanics to investigate conformational equilibria. rsc.org

Molecular dynamics (MD) simulations extend molecular mechanics by incorporating time, allowing for the study of how a molecule moves and interacts with its environment. researchgate.net An MD simulation of an aromatic ester in a solvent box, for instance, can reveal how solvent molecules arrange themselves around the solute and how the solute's conformation changes over time. nih.govresearchgate.net

In a study of aromatic ester solvents, classical molecular dynamics simulations with the OPLS-AA force field were used to understand the molecular-level structure of the liquid state. acs.orgnih.gov Similarly, MD simulations have been employed to study the adsorption of phthalate esters onto clay surfaces, providing insights into their environmental fate. acs.org These simulations can predict bulk properties like density and diffusion coefficients, as well as provide a molecular-level view of intermolecular interactions, such as π-π stacking between the phenyl rings of this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction energy barriers that are difficult to observe experimentally. rsc.orgnih.govnih.gov For a molecule like this compound, a key reaction of interest is its formation via esterification.

Theoretical investigations into esterification mechanisms, such as those involving carboxylic acids and alcohols, have been performed using DFT. pku.edu.cn These studies map out the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies can then be used to predict reaction rates and understand how catalysts, such as acids, influence the reaction pathway. nih.govpku.edu.cn For example, computational studies have been used to elucidate the mechanism of esterification of boric acid with diols, revealing the Gibbs energy of activation for the transition states. rsc.orgnih.gov While a specific study on the synthesis of this compound is not available, the general mechanisms of acid-catalyzed esterification provide a solid framework for understanding its formation. pku.edu.cn

A typical reaction energy profile for an acid-catalyzed esterification reaction, as determined by computational methods, is presented below.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0Reactants (Isophthalic acid + 2 x Phenacyl alcohol)0
1Protonated Isophthalic Acid+5
2Tetrahedral Intermediate (Transition State 1)+15
3Tetrahedral Intermediate+8
4Water Elimination (Transition State 2)+20
5Products (this compound + 2 x Water)-10

Illustrative data based on general computational studies of esterification reactions. pku.edu.cn

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a bridge between theoretical models and experimental results. For a molecule such as this compound, methods rooted in Density Functional Theory (DFT) are instrumental in elucidating its electronic and structural characteristics through the simulation of its spectra. These theoretical predictions are vital for assigning experimental signals, confirming molecular structure, and understanding the behavior of the molecule at an atomic level. The primary techniques involve Time-Dependent DFT (TD-DFT) for UV-Vis spectra, the Gauge-Independent Atomic Orbital (GIAO) method for NMR spectra, and standard DFT for vibrational (infrared) spectra.

While detailed computational studies specifically targeting this compound are not extensively published, the established methodologies allow for a robust prediction of its spectroscopic features. The following sections describe how these theoretical models are applied and interpreted. The data presented in the tables are illustrative examples of what a computational study would yield for this compound, based on principles established for similar compounds.

Prediction of UV-Vis Spectra using TD-DFT

The electronic absorption spectrum of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. rsc.org

The process begins with the optimization of the molecule's ground-state geometry using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). mdpi.com Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). The calculated excitation energies are converted to wavelengths (λmax), and the oscillator strength indicates the intensity of the absorption. researchgate.netresearchgate.net

For this compound, the key chromophores are the benzene (B151609) rings of the isophthalate core and the phenacyl groups. The predicted spectrum would likely feature intense π → π* transitions associated with these aromatic systems. The calculations can also be performed in different solvents using a solvation model like the Polarizable Continuum Model (PCM) to simulate solvent effects on the electronic transitions. mdpi.com

Table 1: Illustrative Predicted UV-Vis Absorption Data for this compound using TD-DFT/B3LYP Disclaimer: The following data are representative examples for illustrative purposes and are not from a published computational study on this compound.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)Assignment
2780.45HOMO-2 → LUMOπ → π* (Phenacyl group)
2550.89HOMO → LUMOπ → π* (Isophthalate core)
2200.31HOMO → LUMO+3π → π* (Aromatic systems)

Prediction of NMR Spectra using the GIAO Method

The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is one of the most reliable approaches for calculating NMR shielding tensors. imist.manih.gov The calculation protocol involves first optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-31G(d,p)).

Subsequently, the NMR shielding tensors for each nucleus are calculated using the GIAO method with the same or a higher-level basis set. imist.ma The absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the identical level of theory. youtube.com The formula used is: δ_sample = σ_TMS - σ_sample. mdpi.com

Comparing the GIAO-calculated chemical shifts with experimental data serves as a powerful method for structural verification. Discrepancies between predicted and observed values can point to specific conformational effects or intermolecular interactions not accounted for in the gas-phase or implicit solvent model. beilstein-journals.org

Table 2: Illustrative Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts (ppm) for this compound Disclaimer: The following data are representative examples for illustrative purposes and are not from a published computational study on this compound.

Atom PositionHypothetical Experimental δ (ppm)Calculated δ (ppm) [GIAO]Type
C=O (Ester)164.5165.1¹³C
C=O (Ketone)196.2197.0¹³C
CH₂ (Methylene)5.505.58¹H
CH₂ (Methylene)54.154.9¹³C
Aromatic C-H (Isophthalate)7.7 - 8.67.8 - 8.7¹H
Aromatic C-H (Phenacyl)7.4 - 7.97.5 - 8.0¹H

Prediction of Vibrational (IR) Spectra using DFT

Theoretical vibrational spectroscopy based on DFT is a standard method for interpreting the infrared (IR) spectra of organic molecules. diva-portal.org After obtaining the optimized molecular geometry, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, their corresponding intensities, and the nature of the atomic motions for each vibrational mode. msu.edu

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. Therefore, it is common practice to apply an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the computed frequencies to achieve better agreement with experimental data. libretexts.org

By analyzing the atomic displacement vectors for each calculated frequency, specific bands in the experimental IR spectrum can be assigned to specific functional group vibrations, such as the C=O stretching of the ester and ketone groups, C-O stretching of the ether linkages, and various bending and stretching modes of the aromatic rings. msu.edu

Table 3: Illustrative Predicted Vibrational Frequencies (IR) for Key Functional Groups of this compound Disclaimer: The following data are representative examples for illustrative purposes and are not from a published computational study on this compound.

Vibrational ModeCalculated (Scaled) Wavenumber (cm⁻¹)Predicted IntensityAssignment
ν(C=O) Ketone1695StrongSymmetric stretching of ketone carbonyl
ν(C=O) Ester1725StrongSymmetric stretching of ester carbonyl
ν(C-O) Ester1270StrongAsymmetric C-O-C stretching
ν(C-O) Ether1120MediumC-O-C stretching
ν(C-H) Aromatic3065MediumStretching of C-H bonds on benzene rings
δ(C-H) Aromatic750-850StrongOut-of-plane C-H bending

Applications As Precursors and Monomers in Advanced Materials Science

Role in Polymer Synthesis and Polymerization Mechanisms

The primary role of diphenacyl isophthalate (B1238265) in polymer science is envisioned as a bifunctional monomer for step-growth polymerization. Similar to other isophthalate derivatives like diphenyl isophthalate, it can undergo polycondensation reactions with co-monomers such as diamines or diols to form polyesters or polyamides, respectively. google.comwikipedia.org The fundamental polymerization mechanism would involve the nucleophilic attack on the carbonyl carbon of the ester group, leading to the elimination of a phenacyl alcohol byproduct and the formation of a growing polymer chain.

However, the defining feature of diphenacyl isophthalate is the presence of the phenacyl group (C₆H₅COCH₂-), which contains a ketone. This group is known to be photoreactive and can act as a photoinitiator. frontiersin.org Specifically, moieties like phenacyl bromide can undergo homolytic cleavage upon UV irradiation to generate radicals capable of initiating polymerization. frontiersin.org While this compound itself is not a radical initiator in the same way, the ketone group makes the resulting polymer chains photosensitive, enabling post-polymerization crosslinking.

The table below compares the functional groups of this compound with other common isophthalate-based monomers to highlight its unique potential.

Monomer NameCore StructureReactive Groups for PolymerizationAdditional Functional GroupsPrimary Polymerization Mechanism
This compound IsophthalateEster LinkagesTwo Phenacyl Ketone GroupsPolycondensation
Diphenyl Isophthalate IsophthalateEster LinkagesPhenyl (leaving group)Polycondensation
Diallyl Isophthalate IsophthalateAllyl GroupsNoneFree-Radical Polymerization
Isophthalic Acid IsophthalateCarboxylic AcidsNonePolycondensation

Specific experimental studies on the polymerization kinetics and thermodynamics of this compound are not extensively documented in the literature. However, the principles can be inferred from established knowledge of step-growth polymerization.

Kinetics: The rate of polycondensation would be influenced by several factors:

Steric Hindrance: The bulky phenacyl groups could introduce steric hindrance around the reactive ester sites, potentially slowing the reaction rate compared to monomers with smaller leaving groups like methanol (B129727) (from dimethyl isophthalate) or phenol (B47542) (from diphenyl isophthalate).

Catalyst: Like most polycondensation reactions, the process would likely require a catalyst (e.g., titanates, acetates) to achieve a high degree of polymerization within a reasonable timeframe.

Temperature: Higher reaction temperatures would be needed to drive the reaction forward and facilitate the removal of the phenacyl alcohol byproduct to shift the equilibrium toward polymer formation.

Thermodynamics: The thermodynamics of the polymerization are governed by the change in Gibbs free energy (ΔG = ΔH - TΔS).

Enthalpy (ΔH): The reaction is typically slightly exothermic or thermoneutral, as one ester linkage is broken and another (in the polymer backbone) is formed.

The incorporation of the isophthalate unit into a polymer backbone is a well-established strategy for developing high-performance materials. wikipedia.org The meta-substituted benzene (B151609) ring of the isophthalate moiety introduces a kink in the polymer chain, which disrupts chain packing and reduces crystallinity compared to its para-isomer (terephthalate). This often results in polymers with good solubility, excellent thermal stability, and robust mechanical properties. For instance, isophthalic acid is a key monomer in the production of the fire-resistant material Nomex and high-performance polybenzimidazole (PBI) fibers. google.comwikipedia.org

Polymers synthesized from this compound would be expected to inherit these high-performance characteristics. The rigid aromatic core would contribute to a high glass transition temperature (Tg) and thermal stability. The key advantage, however, would be the latent functionality provided by the pendant-like phenacyl groups, allowing for the creation of materials that are processable first and then rendered infusible and insoluble through a subsequent crosslinking step.

Potential Polymer TypeCo-monomerExpected Backbone LinkagePotential High-Performance Characteristics
PolyesterAromatic DiolEsterHigh thermal stability, chemical resistance
PolyamideAromatic DiamineAmideExcellent mechanical strength, high Tg, flame resistance
Poly(ester-amide)Amino-phenolEster and AmideCombination of solubility and thermal properties

Contribution to the Design and Fabrication of Novel Material Architectures

The most significant contribution of this compound to materials science lies in its potential for creating novel, covalently crosslinked architectures through photochemistry. The ketone in the phenacyl group is a chromophore that can be activated by UV light. This mechanism is analogous to that of benzophenone, another widely used photo-crosslinker, which upon UV irradiation can abstract a hydrogen atom from a nearby polymer chain to create a radical, leading to chain-chain coupling. usm.edu

By synthesizing a linear, soluble polymer using this compound, one can first process this material into a desired form, such as a thin film, fiber, or coating. Subsequent exposure to UV radiation would initiate the crosslinking process, locking the architecture in place and drastically enhancing its mechanical properties, thermal stability, and solvent resistance. This two-step process is highly advantageous for fabricating complex structures.

Potential applications in novel architectures include:

Photolithography: A solution of the polymer could be spin-coated onto a substrate. Exposure to UV light through a photomask would crosslink the exposed regions, rendering them insoluble. The unexposed polymer could then be washed away, leaving a patterned, high-resolution relief structure.

Micropatterned Surfaces: This technique allows for the creation of functional surfaces with controlled topography for applications in microfluidics, electronics, or biomedical devices.

Stable Hydrogel Networks: If copolymerized with hydrophilic monomers, this compound could be used to form hydrogels that are crosslinked using light, avoiding the need for chemical crosslinking agents that might be toxic or difficult to remove. researchgate.net

Exploration of Functional Materials Incorporating this compound Derivatives

The phenacyl moiety is not just a photocrosslinking unit; it is also a site for further chemical modification, making this compound a precursor for a wide range of functional materials. The ketone group can undergo various chemical reactions, allowing for the grafting of other functional molecules onto the polymer backbone.

For example, the ketone could be:

Reduced to a hydroxyl group, which can then be used for further esterification or etherification reactions.

Reacted with hydrazines to form hydrazones, a common linkage in dynamic covalent chemistry.

Used in aldol (B89426) condensation reactions to attach other molecular structures.

This chemical versatility allows for the design of materials where the bulk properties are determined by the isophthalate-based backbone, while specific functionalities (e.g., biocompatibility, sensing capabilities, altered solubility) are introduced by modifying the phenacyl derivatives. For instance, grafting biocompatible polymer chains like polyethylene (B3416737) glycol (PEG) could create amphiphilic copolymers for drug delivery applications. Similarly, attaching fluorescent dyes or specific binding agents could lead to the development of sensor materials. The design of such functional derivatives represents a promising area for future materials research. nih.govnih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing diphenacyl isophthalate, and how do reaction conditions influence yield?

this compound can be synthesized via base-mediated reactions. For example, potassium tert-butoxide in benzene reacts with phenacyl chloride to form a red enolate intermediate. Neutralization with aqueous ammonium chloride yields this compound (40–60%), while acetic acid quenching favors acetophenone (39%) . Key steps include:

  • Monitoring reaction progress via NMR (e.g., disappearance of phenacyl chloride signals at 5.5 ppm).
  • Optimizing neutralization methods to minimize side products (e.g., heterogeneous vs. homogeneous quenching).
  • Characterizing products using chromatographic separation and spectroscopic validation.

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with multi-component standards (e.g., diphenyl isophthalate, dibenzyl phthalate) is recommended for quantification. Key considerations include:

  • Using ISO 17034-certified reference materials to ensure precision .
  • Selecting solvent systems compatible with acetone or benzene-based matrices.
  • Validating detection limits via spiked recovery experiments.

Q. How does environmental pH influence the stability of this compound in aqueous systems?

Stability studies should assess hydrolysis kinetics under varying pH. For example:

  • Acidic conditions may promote ester cleavage, while alkaline environments could stabilize enolate intermediates .
  • Use UV-Vis spectroscopy to track absorbance changes at 240–280 nm, correlating with degradation products like benzoyl-CoA in anaerobic microbial systems .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during phenacyl chloride reactions?

Competing pathways include enolate coupling and concerted rearrangements. Evidence from isotopic labeling and NMR reveals:

  • Phenacyl chloride enolates undergo rapid equilibration with acetophenone enolates, favoring this compound during neutralization .
  • Pathways involving phenylketene analogs (similar to Hofmann rearrangements) are less likely due to the absence of alkoxy ether byproducts .

Q. How do microbial communities metabolize this compound, and what enzymes drive its anaerobic degradation?

Syntrophorhabdus aromaticivorans degrades isophthalate via a conserved gene cluster:

  • Step 1 : ATP-dependent isophthalate:CoA ligase (IPCL) activates isophthalate to isophthalyl-CoA.
  • Step 2 : UbiD-like decarboxylase (IPCD) converts isophthalyl-CoA to benzoyl-CoA using a prenylated FMN cofactor .
  • Proteomic analysis identified four induced proteins unique to isophthalate degradation, suggesting specialized metabolic adaptation.

Q. How can computational modeling predict the interactions of this compound in porous materials?

Molecular dynamics simulations based on isoreticular metal-organic frameworks (MOFs) can model pore functionalization. For example:

  • MOF-5 analogs with Zn-O-C clusters and benzene linkers accommodate this compound via π-π interactions .
  • Adjust pore size (3.8–28.8 Å) and functionality (e.g., –NH2 groups) to optimize host-guest binding .

Q. How should researchers resolve contradictions in reported yields of this compound across studies?

Discrepancies often arise from quenching methods and side-reaction control:

  • Heterogeneous quenching (e.g., aqueous ammonium chloride) slows neutralization, favoring this compound .
  • Homogeneous quenching (e.g., acetic acid) accelerates proton transfer, increasing acetophenone byproducts.
  • Systematic replication under inert atmospheres (to exclude moisture/O2) and real-time IR monitoring are advised .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and controlled neutralization .
  • Analysis : Combine HPLC with isotopic labeling (e.g., <sup>13</sup>C NMR) for structural elucidation .
  • Degradation Studies : Use differential proteomics to identify enzyme homologs in anaerobic bioremediation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.